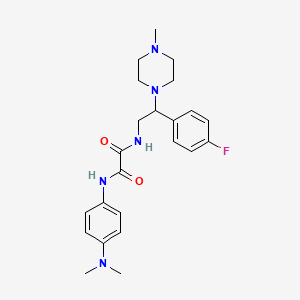

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetically derived oxalamide compound characterized by a central oxalamide linker connecting two distinct moieties:

- N2-substituent: A substituted ethyl chain bearing a 4-fluorophenyl group and a 4-methylpiperazine ring. The fluorine atom likely influences pharmacokinetics (e.g., metabolic stability), while the methylpiperazine moiety may modulate interactions with biological targets, such as neurotransmitter receptors or kinases.

Properties

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN5O2/c1-27(2)20-10-8-19(9-11-20)26-23(31)22(30)25-16-21(17-4-6-18(24)7-5-17)29-14-12-28(3)13-15-29/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZYPZIOSLLQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

-

Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine. In this case, the reaction involves 4-(dimethylamino)aniline and 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine.

Reaction Conditions: This reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is typically performed at low temperatures (0-5°C) to control the reactivity of oxalyl chloride.

-

Coupling Reaction: : The intermediate products are then coupled under controlled conditions to form the final compound.

Reaction Conditions: This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.

Automated Synthesis: Employing automated systems to precisely control reaction parameters and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reagents and Conditions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can target the oxalamide group, potentially converting it to amines.

Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Reagents and Conditions: Halogenation, nitration, or sulfonation can be performed using reagents like bromine, nitric acid, or sulfuric acid, respectively.

Major Products

Oxidation Products: N-oxides of the dimethylamino group.

Reduction Products: Amines derived from the reduction of the oxalamide group.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

Biology

Biochemical Probes: Used in the study of enzyme activity and protein interactions due to its ability to bind to specific biological targets.

Medicine

Pharmaceutical Development: Investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders or cancers.

Industry

Chemical Synthesis: Employed in the synthesis of other complex organic molecules.

Analytical Chemistry: Used as a standard or reference compound in analytical techniques.

Mechanism of Action

The mechanism by which N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

However, a comparative analysis can be inferred based on structural motifs and functional groups present in other agrochemicals or pharmaceuticals.

Structural Analogues in Agrochemicals

Key differences include:

| Feature | Target Oxalamide | Tolylfluanid (Sulfonamide) | Fenpyroximate (Benzoate) |

|---|---|---|---|

| Core Structure | Oxalamide linker | Sulfonamide/sulfenamide | Benzoate ester |

| Aromatic Substituents | 4-Fluorophenyl, dimethylaminophenyl | 4-Methylphenyl, phenyl | Phenoxy-pyrazole |

| Heterocyclic Groups | 4-Methylpiperazine | None | Pyrazole |

| Reported Use | Not specified in evidence | Fungicide | Acaricide |

Key Observations :

- The target compound’s oxalamide core and piperazine group distinguish it from sulfonamide-based fungicides (e.g., tolylfluanid) or pyrazole-containing acaricides (e.g., fenpyroximate) .

- Fluorine substitution is common in agrochemicals for enhancing stability; its presence in both the target compound and tolylfluanid suggests shared metabolic resistance strategies .

Functional Analogues in Pharmaceuticals

Outside the provided evidence, compounds with similar motifs (e.g., 4-methylpiperazine , fluorophenyl ) are often found in kinase inhibitors or antipsychotics:

- Example : Imatinib (a tyrosine kinase inhibitor) contains a piperazine ring critical for target binding. The target compound’s 4-methylpiperazine may similarly influence receptor affinity.

- Example : Fluoxetine (SSRI) includes a fluorophenyl group that enhances blood-brain barrier penetration. The target’s 4-fluorophenyl moiety could confer analogous advantages.

Hypothetical Advantages of Target Compound :

- Dual functionality: The combination of electron-rich (dimethylamino) and electron-deficient (fluorophenyl) groups may enable multi-target interactions.

- Piperazine flexibility : The 4-methylpiperazine could enhance solubility or serve as a hydrogen-bond acceptor, improving bioavailability compared to rigid heterocycles.

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, with CAS number 903306-79-6, is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure suggests promising interactions with various biological targets, making it a subject of extensive research.

- Molecular Formula : C23H30FN5O2

- Molecular Weight : 427.5 g/mol

- Structure : The compound features a dimethylamino group, a fluorophenyl moiety, and a piperazine ring, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its role as a histone deacetylase (HDAC) inhibitor.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit cell proliferation in cancer cells. The mechanism appears to involve the modulation of gene expression through HDAC inhibition, which is crucial in cancer biology as it affects chromatin structure and gene accessibility.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 5.0 | HDAC inhibition | |

| MCF-7 | 3.5 | Induction of apoptosis | |

| A549 | 7.0 | Cell cycle arrest |

The primary mechanism by which this compound exerts its effects is through inhibition of histone deacetylases (HDACs). By blocking these enzymes, the compound leads to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- HeLa Cells : A study demonstrated that treatment with this compound led to significant reductions in cell viability, with an IC50 value of 5 µM attributed to HDAC inhibition .

- MCF-7 Cells : Another investigation found that the compound not only inhibited cell growth but also triggered apoptotic pathways, showcasing an IC50 value of 3.5 µM .

- A549 Cells : In lung cancer models, the compound was effective at inducing cell cycle arrest at the G0/G1 phase, further confirming its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling 4-(dimethylamino)phenylamine with activated oxalyl derivatives, followed by reaction with 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine. Key steps include:

- Coupling Reactions : Use carbodiimides (e.g., DCC) or peptide coupling agents (e.g., HOBt) to form the oxalamide bond under anhydrous conditions .

- Catalysts : Triethylamine or DMAP may enhance reaction efficiency by neutralizing acidic byproducts .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC ensures >95% purity .

Critical Parameters : Temperature (reflux in THF or DCM), inert atmosphere (N₂/Ar), and solvent choice (polar aprotic solvents) minimize side reactions .

Q. Which analytical techniques are most effective for characterizing structural and purity profiles?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino δ ~2.8 ppm, fluorophenyl δ ~7.1 ppm) and confirms connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₈H₃₄FN₅O₂) .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns (gradient: H₂O/acetonitrile + 0.1% TFA) detect impurities at 254 nm .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating biological activity, and how can assay conditions be optimized?

- Methodological Answer :

- Cancer Cell Lines : Test cytotoxicity in MCF-7 (breast) or A549 (lung) cells using MTT assays. IC₅₀ values are dose-dependent (typical range: 1–50 µM) .

- Enzyme Inhibition : Screen against kinases (e.g., RSK) via fluorescence polarization assays. Pre-incubate compounds with ATP to assess competitive binding .

- Optimization :

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Structural Analog Comparison : Compare with derivatives (e.g., chloro vs. methoxy substitutions) to identify SAR trends. For example, fluorophenyl groups enhance target affinity over chlorophenyl analogs .

- Experimental Reproducibility : Standardize cell passage numbers, serum batches, and incubation times .

- Data Normalization : Express activity as % inhibition relative to baseline (vehicle) to account for inter-experiment variability .

Q. What computational strategies predict pharmacokinetic properties and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Key residues (e.g., Lys52 in RSK) form hydrogen bonds with the oxalamide moiety .

- ADMET Prediction : SwissADME estimates logP (~3.2) and BBB permeability (low), suggesting limited CNS penetration .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do pH and temperature affect the compound’s stability, and how can degradation be mitigated?

- Methodological Answer :

- Stability Studies :

- pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. Stable at pH 5–8 but hydrolyzes rapidly in strong acids/bases .

- Thermal Stability : Store at -20°C in amber vials; >90% integrity after 6 months. Degrades at >40°C (t₁/₂ ~7 days) .

- Mitigation Strategies : Lyophilize for long-term storage or formulate with cyclodextrins to enhance aqueous stability .

Contradictions and Limitations

- Synthesis Yield Variability : Yields range from 40–70% depending on amine reactivity and coupling agent .

- Biological Activity : Fluorophenyl derivatives show higher potency in kinase assays but lower solubility than methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.